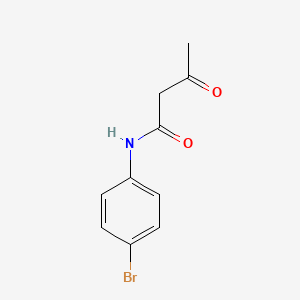![molecular formula C10H12N2S B1297725 (5,6-二氢-4H-[1,3]噻嗪-2-基)-苯基胺 CAS No. 3420-40-4](/img/structure/B1297725.png)
(5,6-二氢-4H-[1,3]噻嗪-2-基)-苯基胺
描述
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药重要性
噻嗪衍生物,如所讨论的化合物,在生物学上具有活性,在治疗各种疾病方面起着重要作用 . 它们表现出不同程度的有希望的结果,其中它们充当抗菌、抗真菌、抗肿瘤、抗疟疾、抗肿瘤、抗病毒、抗炎、镇痛和抗癌剂 .
大麻素受体激动剂
2-芳基亚氨基-5,6-二氢-4H-1,3-噻嗪的衍生物,包括该化合物,作为 CB1 和 CB2 受体的大麻素受体激动剂,并发现具有镇痛活性 .
辐射防护
该化合物及其衍生物已被发现对小鼠辐射诱导的造血和肠道损伤具有保护作用 . 用这些化合物进行预处理提高了暴露于致死剂量辐射的小鼠的存活率 .
抗氧化防御
这些化合物通过增强抗氧化防御系统并减少一氧化氮和过氧亚硝酸盐的含量来降低氧化和亚硝化应激 .
DNA 损伤缓解
该化合物及其衍生物通过彗星试验评估,可减轻辐射诱导的 DNA 损伤 .
一氧化氮合酶抑制剂
作用机制
Target of Action
It has been found that similar thiazine derivatives can act as inhibitors of nitric oxide synthase .
Mode of Action
Nitric oxide is a reactive nitrogen species that can cause damage to biological molecules and affect their physiological functions .
Biochemical Pathways
It is known that nitric oxide synthase plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .
Pharmacokinetics
A complex of zinc with a similar thiazine derivative was found to exhibit insufficient stability in aqueous and physiological saline solutions but was stable in alcohol .
Result of Action
Similar thiazine derivatives have been found to have protective effects against radiation-induced hematopoietic and intestinal injury in mice .
Action Environment
It is known that the stability of similar thiazine derivatives can be influenced by the solvent used, with increased stability observed in alcohol compared to aqueous and physiological saline solutions .
生化分析
Biochemical Properties
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, influencing their activity. For instance, it can act as an inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and these biomolecules are primarily based on its structural compatibility and the presence of functional groups that facilitate binding .
Cellular Effects
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may affect the phosphorylation status of certain proteins, thereby impacting signal transduction pathways. Additionally, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can modulate the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation or metabolic processing .
Dosage Effects in Animal Models
The effects of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response .
Metabolic Pathways
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
属性
IUPAC Name |
N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMNZMYUHMBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345597 | |
| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-40-4 | |
| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)











